3-(difluoromethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine 3-(difluoromethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Brand Name: Vulcanchem
CAS No.: 477871-44-6
VCID: VC4319117
InChI: InChI=1S/C8H4F5N3/c9-5(10)7-15-14-6-4(8(11,12)13)2-1-3-16(6)7/h1-3,5H
SMILES: C1=CN2C(=NN=C2C(F)F)C(=C1)C(F)(F)F
Molecular Formula: C8H4F5N3
Molecular Weight: 237.133

3-(difluoromethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

CAS No.: 477871-44-6

Cat. No.: VC4319117

Molecular Formula: C8H4F5N3

Molecular Weight: 237.133

* For research use only. Not for human or veterinary use.

3-(difluoromethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine - 477871-44-6

Specification

CAS No. 477871-44-6
Molecular Formula C8H4F5N3
Molecular Weight 237.133
IUPAC Name 3-(difluoromethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Standard InChI InChI=1S/C8H4F5N3/c9-5(10)7-15-14-6-4(8(11,12)13)2-1-3-16(6)7/h1-3,5H
Standard InChI Key IXNLNZKUZJOGKO-UHFFFAOYSA-N
SMILES C1=CN2C(=NN=C2C(F)F)C(=C1)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a fused bicyclic framework comprising a pyridine ring condensed with a triazole moiety. Key structural attributes include:

  • Triazolo[4,3-a]pyridine core: The triazole ring (positions 1–3) is fused to the pyridine at positions 4 and 3a, creating a planar, aromatic system conducive to π-stacking interactions.

  • Substituent effects:

    • A difluoromethyl (-CF₂H) group at position 3 introduces electronic asymmetry and enhances metabolic stability.

    • A trifluoromethyl (-CF₃) group at position 8 provides strong electron-withdrawing character, influencing reactivity and binding affinity .

Table 1: Comparative Structural Features of Triazolo-Pyridine Derivatives

Compound NameSubstituents (Positions)Molecular FormulaMolecular Weight (g/mol)
Target Compound3-CF₂H, 8-CF₃C₈H₄F₅N₃237.133
8-Bromo-3-CF₂H Analog 3-CF₂H, 8-BrC₇H₄BrF₂N₃248.028
8-Chloro-3-ClF₂-6-CF₃ Derivative 3-ClF₂, 6-CF₃, 8-ClC₈H₂Cl₂F₅N₃306.020

Spectroscopic and Computational Data

  • InChIKey: IXNLNZKUZJOGKO-UHFFFAOYSA-N

  • SMILES: C1=CN2C(=NN=C2C(F)F)C(=C1)C(F)(F)F

  • Solubility: Limited data exist, but fluorinated triazoles generally exhibit low aqueous solubility (<1 mg/mL) and high lipid permeability .

Synthesis and Reaction Pathways

Key Synthetic Strategies

Synthesis typically proceeds via sequential functionalization of a pyridine precursor:

Precursor Functionalization

  • Pyridine Substitution: Introduction of trifluoromethyl at position 8 via radical trifluoromethylation using CF₃I/CuI under UV irradiation.

  • Triazole Formation: Cyclocondensation with hydrazine derivatives to form the triazole ring. For example, reacting 8-trifluoromethylpyridine-2-carbaldehyde with difluoroacetohydrazide yields the triazolo core.

Fluorination Techniques

  • Electrophilic Fluorination: Selectofluor® (N-fluorobenzenesulfonimide) introduces CF₂H at position 3 in anhydrous DMF at 0–5°C.

  • Side-Chain Modification: Post-synthetic modifications (e.g., oxidation of -CH₂F to -CF₂H) remain underexplored for this compound.

Challenges in Scale-Up

  • Regioselectivity: Competing reactions at pyridine N-oxide intermediates often necessitate protecting groups.

  • Purification: Column chromatography with hexane/EtOAc (8:2) is required due to polar byproducts.

Recent Research Advancements

Structure-Activity Relationship (SAR) Studies

  • CF₃ Positional Effects: Moving CF₃ from position 8 to 6 (as in ) reduces anticancer potency (IC₅₀ >50 µM), highlighting the importance of substitution geometry .

  • Halogen Replacements: Bromine at position 8 (as in ) abolishes antimicrobial activity, suggesting CF₃’s electronic role is irreplaceable .

Material Science Applications

  • Organic Electronics: Thin-film transistors incorporating this compound exhibit electron mobility (μₑ) of 0.15 cm²/V·s due to strong intermolecular F···H interactions .

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